molecular formula C12H17ClN2O B2780222 4-[(6-Chloropyridin-3-yl)methyl]-2,5-dimethylmorpholine CAS No. 1215960-46-5

4-[(6-Chloropyridin-3-yl)methyl]-2,5-dimethylmorpholine

Cat. No. B2780222
CAS RN: 1215960-46-5
M. Wt: 240.73
InChI Key: QSNVIUKLAUHSNC-UHFFFAOYSA-N
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Description

“4-[(6-Chloropyridin-3-yl)methyl]-2,5-dimethylmorpholine” is a chemical compound with the CAS Number: 311774-34-2 . It has a molecular weight of 212.68 and its IUPAC name is 4-[(6-chloro-3-pyridinyl)methyl]morpholine . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13ClN2O/c11-10-2-1-9(7-12-10)8-13-3-5-14-6-4-13/h1-2,7H,3-6,8H2 . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, nitrogen, and oxygen atoms within the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 212.68 g/mol . It is a solid in its physical form .

Scientific Research Applications

Herbicidal Activity and Molecular Mechanics Analysis

Dimethyl 2-methyl-5-(chloropyridin-2-yl)pyrrole-3,4-dicarboxylates, related to the compound , have been analyzed for their herbicidal activities. The analysis using computer graphics and molecular mechanics revealed variations in biological properties based on the substitution positions on the pyridine ring. The studies found differences in post-emergence and pre-emergence herbicidal effectiveness related to molecular conformations and intramolecular hydrogen bonding, highlighting the significance of structural features in determining herbicidal activity. This underscores the potential utility of such compounds in agricultural applications, provided through detailed molecular understanding (Andrea et al., 1990).

Photophysical and Computational Study of Fluorophores

A study focusing on 2-pyridone tautomeric analogs, including methoxypyridine and morpholinopyridine compounds, explored their spectroscopic properties. These compounds exhibited high fluorescence quantum yields in various solvents and the solid state, attributed to specific structural modifications such as substituent effects. This research suggests the potential of such pyridine derivatives for applications in optical materials and sensors, emphasizing the importance of structural design in achieving desired photophysical properties (Hagimori et al., 2019).

Antimicrobial and Insecticidal Properties

Pyridine derivatives have been investigated for their antimicrobial and insecticidal activities. For example, compounds structurally related to 4-[(6-Chloropyridin-3-yl)methyl]-2,5-dimethylmorpholine demonstrated significant efficacy against various bacterial and fungal strains, as well as the cowpea aphid. Such studies indicate the potential of these compounds in developing new antimicrobial agents and pesticides, highlighting the diverse applications of pyridine derivatives in chemical and biological sciences (Bakhite et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and storing in a dry place and storing in a closed container (P402 + P404) .

properties

IUPAC Name

4-[(6-chloropyridin-3-yl)methyl]-2,5-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c1-9-8-16-10(2)6-15(9)7-11-3-4-12(13)14-5-11/h3-5,9-10H,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNVIUKLAUHSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CO1)C)CC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(6-Chloropyridin-3-yl)methyl]-2,5-dimethylmorpholine

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